Dmbap

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

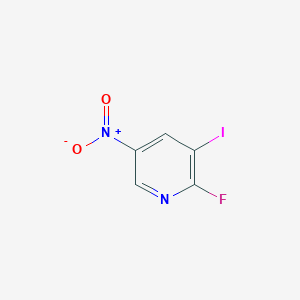

2,5-Dimethyl-3,6-bis(4-aminobenzyl)pyrazine (DMBAP) is a bio-based compound that has garnered significant interest due to its unique chemical structure and potential applications. It is a pyrazine derivative synthesized from natural α-amino acids, specifically 4-aminophenylalanine. This compound is known for its aromatic heterocyclic structure, which includes two symmetrical aminobenzyl moieties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: DMBAP is synthesized through an enzymatic cascade in Pseudomonas fluorescens SBW25. The process involves the heterologous expression of papABC genes, which synthesize 4-aminophenylalanine, along with papDEF genes of unknown function in Escherichia coli. This results in the production of this compound through a series of reactions involving C-acetyltransferase and oxidase enzymes .

Industrial Production Methods: The industrial production of this compound involves the crystallization of the compound from water as an anhydrate. The crystal structure is orthorhombic with space group P212121, and the compound has a melting point of 197°C with decomposition .

Analyse Chemischer Reaktionen

Types of Reactions: DMBAP undergoes various chemical reactions, including oxidation and dehydration-condensation. The enzymatic synthesis involves the decarboxylation and transfer of acetyl residues to 4-aminophenylalanine, generating an α-aminoketone, which then spontaneously dehydrates and condenses to form dihydro this compound. This intermediate is subsequently oxidized to yield the pyrazine ring of this compound .

Common Reagents and Conditions: The synthesis of this compound involves the use of C-acetyltransferase and oxidase enzymes. The reaction conditions include the presence of natural α-amino acids and specific bacterial enzymes that facilitate the formation of the pyrazine ring .

Major Products Formed: The major product formed from the reactions involving this compound is the pyrazine ring structure, which is a key component of the compound’s unique chemical properties .

Wissenschaftliche Forschungsanwendungen

DMBAP has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. One notable application is its use as an electrolyte additive in lithium-ion batteries. Researchers have found that this compound can stabilize high-energy-density cathodes by forming a passivation layer on the surface, thereby suppressing decomposition and improving battery performance. This makes this compound a sustainable, eco-friendly, and cost-effective additive for next-generation electric vehicles and electronics .

Wirkmechanismus

The mechanism of action of DMBAP involves its enzymatic synthesis from natural α-amino acids. The key enzymes involved are C-acetyltransferase, which decarboxylates and transfers acetyl residues to 4-aminophenylalanine, and oxidase, which oxidizes dihydro this compound to form the pyrazine ring. This unique mechanism allows for the efficient synthesis of monocyclic pyrazines from natural α-amino acids .

Vergleich Mit ähnlichen Verbindungen

DMBAP is unique compared to other similar compounds due to its bio-based origin and enzymatic synthesis pathway. Similar compounds include other pyrazine derivatives such as flavins and pterins, which are polycyclic pyrazines essential for life. Monocyclic pyrazines like this compound have a broad spectrum of antibacterial, antifungal, anticancer, and antiviral properties, making them promising candidates for pharmaceuticals and agricultural agents .

List of Similar Compounds

- Flavins

- Pterins

- Alkyl pyrazines

- Diketopiperazines

Eigenschaften

IUPAC Name |

4-[(1-carboxy-2-phenylethyl)amino]-3-(3,3-dimethylbutylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5/c1-19(2,3)9-10-20-14(12-16(22)23)17(24)21-15(18(25)26)11-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,21,24)(H,22,23)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHAZJVJJCTGLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B12325168.png)

![11-(4-Aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325177.png)

![7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B12325185.png)

![methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B12325197.png)

![N-(3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl)-1H-indazole-3-carboxamide](/img/structure/B12325199.png)

![methyl 2-(furan-3-yl)-4a-hydroxy-6a,10b-dimethyl-4-oxo-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,9,10,10a-hexahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B12325214.png)

![2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane](/img/structure/B12325218.png)